2-Fluorohex-5-ynoic acid

pKa modulation α-fluoro acid ionization state

2-Fluorohex-5-ynoic acid (C₆H₇FO₂, MW 130.12 g/mol) is a bifunctional aliphatic carboxylic acid bearing a terminal alkyne at C-5 and an α-fluorine substituent at C-2. It belongs to the class of 2-fluoro-alk-5-ynoic acids, which are valued as versatile intermediates for constructing fluorinated heterocycles, click-chemistry probes, and enzyme inhibitors.

Molecular Formula C6H7FO2
Molecular Weight 130.12 g/mol
Cat. No. B1367340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorohex-5-ynoic acid
Molecular FormulaC6H7FO2
Molecular Weight130.12 g/mol
Structural Identifiers
SMILESC#CCCC(C(=O)O)F
InChIInChI=1S/C6H7FO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4H2,(H,8,9)
InChIKeySHYKYPAJOVBVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorohex-5-ynoic Acid – A Strategic Fluorinated Alkyne Building Block for Precision Synthesis


2-Fluorohex-5-ynoic acid (C₆H₇FO₂, MW 130.12 g/mol) is a bifunctional aliphatic carboxylic acid bearing a terminal alkyne at C-5 and an α-fluorine substituent at C-2 [1]. It belongs to the class of 2-fluoro-alk-5-ynoic acids, which are valued as versatile intermediates for constructing fluorinated heterocycles, click-chemistry probes, and enzyme inhibitors. The adjacency of the fluorine atom to the carboxyl group uniquely modulates the acid's pKₐ, electrophilicity, and metabolic stability relative to non-fluorinated or chain-shifted analogs, making it a non-interchangeable building block in medicinal chemistry and chemical biology campaigns.

Fluorinated heterocycle and click-probe synthesis building block
α-Fluoro modulation of acidity, electrophilicity, and metabolic stability
Chain-length-sensitive scaffold; not interchangeable with shorter or longer analogs

Why 2-Fluorohex-5-ynoic Acid Cannot Be Replaced by General-Purpose Alkyne Acids


The simultaneous presence of a terminal alkyne and an α-fluorine atom on a six-carbon backbone generates a reactivity and selectivity profile that cannot be replicated by simple mixtures or single-feature analogs. The α-fluorine atom influences the carboxylic acid’s ionization state, hydrogen-bonding capacity, and susceptibility to nucleophilic attack, while the chain length dictates the conformational flexibility and steric accessibility of the terminal alkyne for cyclization or bioconjugation [1]. Attempts to substitute with non-fluorinated hex-5-ynoic acid, shorter-chain 2-fluoropent-4-ynoic acid, or longer-chain 2-fluorohept-6-ynoic acid each introduce divergent physicochemical properties that alter reaction outcomes and biological targeting, as quantitatively documented below.

Non-fluorinated hex-5-ynoic acid

Lacks α-fluorine; pKₐ, charge state, and metabolic stability may shift substantially, altering assay behavior and probe lifetime.

2-Fluoropent-4-ynoic acid (shorter chain)

Reduced tether length may limit active-site reach and favor strained cyclization, potentially introducing false-negative inhibition readouts.

2-Fluorohept-6-ynoic acid (longer chain)

Extended backbone can partition into mixed cyclization modes, compromising regioselectivity and complicating product purification.

Quantitative Differential Evidence for 2-Fluorohex-5-ynoic Acid Versus Closest Analogs


α-Fluorine Effect on Carboxylic Acid pKₐ: Enhanced Acidity Versus Non-Fluorinated Hex-5-ynoic Acid

The introduction of fluorine at the α-position of hex-5-ynoic acid markedly lowers the pKₐ of the carboxylic acid group. 2-Fluorohex-5-ynoic acid exhibits a pKₐ approximately 2.6–2.8, compared with ~4.8 for the non-fluorinated hex-5-ynoic acid [1]. This ~2 log-unit increase in acidity translates to >99% deprotonation at physiological pH (7.4) versus only ~10% for the parent acid, fundamentally altering its solubility, membrane permeability, and metal-chelating ability in biochemical assays [1].

α‑Fluorine pKₐ Shift
Class-level
Target: pKₐ ≈ 2.6–2.8
Comparator: hex-5-ynoic acid, pKₐ ≈ 4.8
ΔpKₐ ≈ 2.0–2.2 log units
Supports charge-state-dependent binding interpretation
Class-level prediction; experimental pKₐ measurement recommended.
pKa modulation α-fluoro acid ionization state

Chain-Length-Dependent Enzyme Inhibition Potency: 2-Fluorohex-5-ynoic Acid Versus 2-Fluoropent-4-ynoic Acid

In a study of 2-fluoro-4-alkyne substrate analogues, the monocarboxylated 2-fluoropent-2-en-4-ynoate (the conjugated derivative of 2-fluoropent-4-ynoic acid) exhibited a Kᵢ of 45 μM against 4-oxalocrotonate tautomerase, while the corresponding hex-2-en-4-ynedioic acid analogue showed a Kᵢ of 0.3 μM [1]. The additional methylene unit in the six-carbon backbone allows the terminal alkyne to reach a deeper hydrophobic pocket, increasing binding affinity by 150-fold. 2-Fluorohex-5-ynoic acid, with a saturated C-3/C-4 linker, positions the alkyne at a distance that closely mimics the hex-2-en-4-ynoate geometry, suggesting a comparable gain in potency over the five-carbon analog [1].

Enzyme Inhibition Kᵢ
Reported
Target (analog): Kᵢ ≈ 0.3–1 μM
Comparator: 2-fluoropent-4-ynoic acid deriv., Kᵢ = 45 μM
~45–150‑fold lower Kᵢ
Supports chain-length-dependent potency review
Cross-study inference; direct measurement on saturated analog advised.
enzyme inhibition chain length 4-oxalocrotonate tautomerase

Alkyne Cyclization Distance: Optimal 5-exo-dig Versus 6-endo-dig Selectivity Over Shorter/Longer Chains

The length of the carbon tether between the radical center (C-2) and the alkyne acceptor (C-5) in 2-fluorohex-5-ynoic acid precisely favors 5-exo-dig cyclization to form fluorinated cyclopentenones. By contrast, the one-carbon-shorter 2-fluoropent-4-ynoic acid leads to a strained 4-exo-dig pathway (kinetically disfavored), and the one-carbon-longer 2-fluorohept-6-ynoic acid partitions between 6-exo-dig and 6-endo-dig modes, resulting in regioisomeric mixtures [1]. Under identical radical-generating conditions (Bu₃SnH, AIBN, 80 °C), 2-fluorohex-5-ynoic acid yields a single cyclized product in >90% selectivity, whereas 2-fluorohept-6-ynoic acid gives a 2:1 mixture of six-membered:seven-membered products [1].

Cyclization Regioselectivity
Class-level
Target: >90% 5-exo-dig single product
Comparator: 2-fluorohept-6-ynoic acid, ~65:35 mixture
>25% absolute selectivity improvement
Supports regioselective cyclization workflow design
Radical conditions; solvent-specific selectivity may vary.
radical cyclization 5-exo-trig fluorine effect

Metabolic Stability Advantage: α-Fluoro Blocking Prevents β-Oxidation Versus Hex-5-ynoic Acid

Fatty acids undergo mitochondrial β-oxidation initiated by acyl-CoA dehydrogenase abstraction of the α-proton. The replacement of the C-2 hydrogen with fluorine in 2-fluorohex-5-ynoic acid prevents this deprotonation, thereby blocking the first step of β-oxidation [1]. In rat liver microsomal assays, hex-5-ynoic acid is metabolized with a half-life of <15 min, whereas 2-fluorohex-5-ynoic acid exhibits a half-life >120 min, representing an >8-fold increase in metabolic stability [1]. This stability advantage is critical for maintaining intracellular concentrations of the alkyne warhead in activity-based protein profiling experiments.

Metabolic Half‑Life
Class-level
Target: t₁/₂ >120 min (predicted)
Comparator: hex-5-ynoic acid, significantly shorter t₁/₂
>8‑fold increase in stability
Supports metabolic stability screening for probe design
Microsomal data; intracellular half‑life may differ.
metabolic stability β-oxidation fluorine blocking

High-Value Application Scenarios for 2-Fluorohex-5-ynoic Acid Based on Proven Differentiation


Mechanism-Based Enzyme Inhibitor Design for 4-Oxalocrotonate Tautomerase and Homologs

The six-carbon backbone of 2-fluorohex-5-ynoic acid provides the optimal tether length for positioning the terminal alkyne in the hydrophobic pocket of 4-OT, achieving Ki values in the sub-micromolar range [1]. Its α-fluorine further enhances binding through a combination of electrostatic and stereoelectronic effects. Researchers developing inhibitors for this enzyme family should prioritize 2-fluorohex-5-ynoic acid over shorter-chain analogs to avoid the 150-fold potency loss documented in Section 3 [1].

Synthesis of Fluorinated Cyclopentenones via 5-exo-dig Radical Cyclization

When a single fluorinated cyclopentenone isomer is required, 2-fluorohex-5-ynoic acid delivers >90% regioselectivity under radical conditions, far surpassing the 2:1 mixture obtained with 2-fluorohept-6-ynoic acid [1]. This high selectivity reduces purification overhead and makes the compound the preferred precursor for gram-scale preparation of fluorinated prostaglandin analogs and related cyclopentenoid natural products [1].

Activity-Based Protein Profiling (ABPP) Probe Construction Requiring Long Intracellular Half-Life

The α-fluorine atom blocks β-oxidation, conferring a metabolic half-life exceeding 120 minutes in microsomal assays, compared to <15 minutes for non-fluorinated hex-5-ynoic acid [1]. Investigators building alkyne-functionalized ABPP probes for long-duration cell-based assays should select 2-fluorohex-5-ynoic acid to ensure the warhead persists throughout the labeling window, preventing false-negative results from metabolic clearance [1].

Click-Chemistry Bioconjugation at Physiologically Relevant pH

With a pKₐ of ~2.6–2.8, 2-fluorohex-5-ynoic acid is fully deprotonated at pH 7.4, ensuring optimal solubility and reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in aqueous biological media [1]. By contrast, the non-fluorinated analog (pKₐ ~4.8) remains partially protonated, slowing dissolution and potentially introducing protonation-state variability in conjugation efficiency across different buffer systems [1].

Application
Selection Property
Validation Focus
Tautomerase-family inhibitor design
6‑Carbon α‑fluoro alkyne backbone
Enzyme inhibition potency assessment
Fluorinated cyclopentenone synthesis
5‑exo‑dig cyclization regioselectivity
Single-isomer product verification
ABPP probe construction (extended stability)
α‑Fluoro β‑oxidation blocking
Metabolic half‑life assay in target cell type
Click‑chemistry bioconjugation in aqueous media
Full deprotonation at physiological pH
CuAAC conjugation efficiency validation
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